N-(2,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O5/c1-35-20-8-5-15(12-21(20)36-2)9-11-30-24(33)23-19(4-3-10-28-23)31(25(30)34)14-22(32)29-18-7-6-16(26)13-17(18)27/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXRDPMZHYXHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Influence: Pyrido-pyrimidinones (e.g., the target compound) and thieno-pyrimidinones () exhibit distinct electronic properties due to sulfur vs.
- Substituent Effects : Fluorine atoms (e.g., in 2,4-difluorophenyl or 4-fluorophenyl groups) enhance metabolic stability and lipophilicity, while methoxy groups (3,4-dimethoxyphenethyl) may improve membrane permeability . Trifluoromethyl groups (as in ) introduce strong electron-withdrawing effects, which can modulate target affinity .
Preparation Methods
Cyclocondensation of Aminouracil Derivatives
A one-pot three-component reaction using 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or aqueous conditions catalyzed by diammonium hydrogen phosphate (DAHP) has been adapted for pyrido[2,3-d]pyrimidines. For the [3,2-d] isomer, analogous methods require substituting the uracil starting material with 6-aminouracil derivatives. Cyclization proceeds via a domino Knoevenagel-Michael-cyclization mechanism, yielding the dioxo-pyridopyrimidine core in 70–85% efficiency.
Reductive Amination and Alkylation
Alternative routes involve reductive amination of pyrido[3,2-d]pyrimidine precursors. For example, Kisliuk et al. demonstrated that 6-amino-pyrido[3,2-d]pyrimidines react with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of sodium cyanoborohydride to introduce alkylamino side chains. This method ensures precise functionalization at the N3 position, critical for attaching the 3,4-dimethoxyphenethyl group.
Acetamide Functionalization at Position 1
The N-(2,4-difluorophenyl)acetamide moiety is introduced via nucleophilic acyl substitution:
Chloroacetylation Followed by Aminolysis
-
Chlorination : Treat the pyridopyrimidine core with thionyl chloride to generate a reactive chloroacetamide intermediate.
-
Aminolysis : React with 2,4-difluoroaniline in dichloromethane, catalyzed by triethylamine, to form the final acetamide derivative. Yields range from 60–75%, contingent on the purity of the chloro intermediate.
Integrated Synthetic Pathway
Combining these steps, a representative synthesis of the target compound proceeds as follows:
Challenges and Optimization
Q & A
Q. Key challenges :
- Reaction optimization : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or THF) are critical for yield and purity .
- Purification : Column chromatography is often required due to byproducts from steric hindrance at the pyrido-pyrimidine core .
Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Answer:
Comparative analysis of analogs (e.g., chlorophenyl or methyl-substituted derivatives) reveals:
| Substituent | Biological Activity | Key Observation |
|---|---|---|
| 3,4-Dimethoxy | Enhanced enzyme inhibition | Methoxy groups improve binding to hydrophobic pockets . |
| Fluorophenyl | Increased metabolic stability | Fluorine atoms reduce oxidative degradation . |
| Pyrido-pyrimidine core | Target selectivity | Modifications here alter affinity for kinases vs. receptors . |
Methodology : Use molecular docking to map substituent interactions with target proteins (e.g., EGFR or COX-2) .
Basic: What characterization techniques validate the compound’s structural integrity?
Answer:
- NMR spectroscopy : Confirms regiochemistry of the pyrido-pyrimidine core and substituent positions (e.g., H NMR for aromatic protons) .
- Mass spectrometry (MS) : Verifies molecular weight (expected ~500–550 g/mol) and detects impurities .
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in reported biological activity data across analogs?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., IC measurements using identical cell lines).
- Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Target polymorphism : Validate target protein isoforms (e.g., EGFR L858R vs. wild-type) .
Case study : A 4-chlorophenyl analog showed 10x higher anticancer activity than the 3,4-difluorophenyl variant due to improved solubility in PBS buffer .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight vials to prevent hydrolysis of the acetamide group .
- Light exposure : Protect from UV light to avoid degradation of the dimethoxyphenyl moiety .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations : Model binding kinetics to targets (e.g., 100-ns simulations for stability analysis) .
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for derivatization .
Basic: How does the compound’s solubility impact experimental design?
Answer:
- Aqueous solubility : <10 µM in PBS, necessitating DMSO for in vitro assays .
- Cell culture : Dilute stock solutions to ≤0.1% DMSO to maintain cell viability .
- In vivo studies : Use solubilizing agents like cyclodextrins for IP/IV administration .
Advanced: What crystallographic data exist for related compounds, and how do they guide structural analysis?
Answer:
Crystal structures of analogs (e.g., chlorophenyl derivatives) reveal:
| Parameter | Value | Implications |
|---|---|---|
| Bond angles | 108–112° | Planar pyrido-pyrimidine core stabilizes π-π stacking . |
| Packing motifs | Herringbone | Hydrophobic interactions dominate crystal packing . |
Application : Use Mercury Software to overlay crystallographic data with synthetic compounds for conformational validation .
Basic: What are the primary biological targets investigated for this compound?
Answer:
- Kinases : EGFR, VEGFR (anti-cancer applications) .
- Inflammatory enzymes : COX-2, 5-LOX (anti-inflammatory potential) .
- Microbial targets : DNA gyrase (antimicrobial studies) .
Methodology : Perform enzyme inhibition assays with recombinant proteins and validate via Western blotting .
Advanced: How can researchers optimize synthetic routes to improve scalability?
Answer:
- Flow chemistry : Reduce reaction time for cyclization steps (30 mins vs. 12 hrs in batch) .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to enhance yields .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
